molecular formula C12H3Cl7 B1195062 2,3,3',4,4',5,5'-Heptachlorobiphenyl CAS No. 39635-31-9

2,3,3',4,4',5,5'-Heptachlorobiphenyl

Cat. No.: B1195062
CAS No.: 39635-31-9
M. Wt: 395.3 g/mol
InChI Key: XUAWBXBYHDRROL-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of seven chlorine atoms attached to the biphenyl structure. This compound is part of a larger group of synthetic organic chemicals known for their environmental persistence and potential health impacts. Polychlorinated biphenyls were widely used in various industrial applications until their production was banned in many countries due to their toxicological properties and environmental persistence .

Scientific Research Applications

2,3,3’,4,4’,5,5’-Heptachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:

Safety and Hazards

2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is classified as a persistent organic pollutant and an endocrine disruptor . It is also considered a hazard due to its resistance to environmental degradation and its ability to bioaccumulate and biomagnify . Safety data sheets indicate that it is a hazard with warning labels of H373 (may cause damage to organs through prolonged or repeated exposure) and H410 (very toxic to aquatic life with long-lasting effects) .

Biochemical Analysis

Biochemical Properties

2,3,3’,4,4’,5,5’-Heptachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with sulfotransferase enzymes, which utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfate conjugation of estradiol and estrone . Additionally, 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can influence the activity of microsomal and cytosolic enzymes, impacting the regulation of estrogen receptor activity by metabolizing free estradiol .

Cellular Effects

The effects of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl on various cell types and cellular processes are profound. This compound can disrupt cellular communication, promote tumor growth, and alter cell signaling pathways . It has been observed to influence gene expression and cellular metabolism, leading to changes in cell function. For instance, 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can induce disturbances in the hepatic porphyrin pathway, affecting liver function .

Molecular Mechanism

At the molecular level, 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl exerts its effects through various mechanisms. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1 . This binding interaction can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular responses. Additionally, 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can disrupt calcium homeostasis and protein kinase C translocation, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, leading to long-term persistence in the environment and biological systems . Studies have shown that 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can induce disturbances in the hepatic porphyrin pathway several months after cessation of treatment, indicating long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl vary with different dosages in animal models. At lower doses, this compound can cause subtle biochemical changes, while higher doses can lead to toxic or adverse effects . For example, in female rats, oral treatment with 7 mg/kg every other day for three months resulted in significant changes in microsomal and cytosolic enzyme activity and disturbances in the hepatic porphyrin pathway .

Metabolic Pathways

2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is involved in various metabolic pathways, including dechlorination, hydroxylation, and ring-opening pathways . These metabolic processes can lead to the formation of low-chlorinated PCBs and chlorobenzoic acid, which are further metabolized by enzymes and cofactors. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as ferric chloride, to facilitate the chlorination reaction. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at specific positions on the biphenyl rings .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination reaction was carefully monitored to achieve the desired degree of chlorination and to control the distribution of chlorine atoms on the biphenyl structure. The final product was then purified through distillation and other separation techniques to obtain the specific congener .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl
  • 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl
  • 2,2’,3,4,5,5’,6-Heptachlorobiphenyl

Comparison: 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Compared to other heptachlorobiphenyls, it may exhibit different toxicological profiles and degradation pathways, making it a compound of particular interest in environmental and toxicological studies .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAWBXBYHDRROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074144
Record name 2,3,3',4,4',5,5'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39635-31-9
Record name PCB 189
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,3',4',5'-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5,5'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5,5'-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8554XK23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can the chorioallantoic membrane (CAM) of bird embryos be used as an indicator of exposure to PCBs like PCB 189?

A1: Yes, the research by [Henshel et al. (2005)] [] demonstrates that the CAM can be a valuable tool for estimating avian exposure to PCBs, including PCB 189. The study found a strong positive correlation between the total PCB mass in the CAM and the PCB concentrations measured in both adult hens and their eggs. This suggests that the CAM accumulates PCBs present in the environment and reflects the overall exposure levels in birds. This finding is significant because it offers a less invasive method for assessing PCB contamination in bird populations compared to traditional methods requiring tissue biopsies.

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